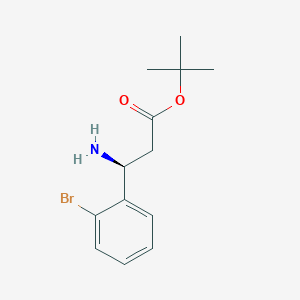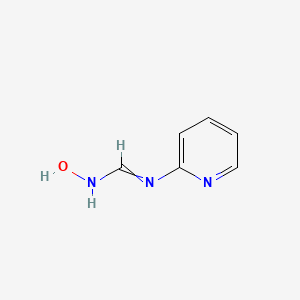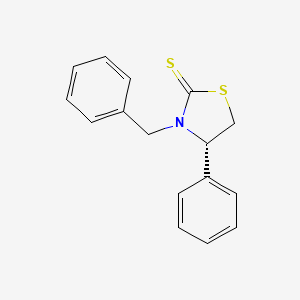![molecular formula C9H5BrN2O4 B13904444 5-Bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B13904444.png)
5-Bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid is a heterocyclic compound that contains both pyrazole and pyridine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often include the use of dimethylamino leaving groups, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type) .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
5-Bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to inhibit certain enzymes and modulate biological pathways, leading to its observed biological activities . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid is unique due to its specific structural configuration, which allows for versatile modifications and a wide range of applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .
Properties
Molecular Formula |
C9H5BrN2O4 |
|---|---|
Molecular Weight |
285.05 g/mol |
IUPAC Name |
5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C9H5BrN2O4/c10-4-1-2-12-5(3-4)6(8(13)14)7(11-12)9(15)16/h1-3H,(H,13,14)(H,15,16) |
InChI Key |
FOLJVQCOMQAPTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C(=N2)C(=O)O)C(=O)O)C=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-fluoro-2-[(2S)-2-hydroxypropyl]benzonitrile](/img/structure/B13904387.png)

![5-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-2-[(1R)-1-[4-(3-methoxyazetidin-1-yl)cyclohexyl]ethyl]-3-methyl-7,8-dihydro-6H-thieno[3,2-c]azepin-4-one](/img/structure/B13904401.png)
![3,11,14,22-tetrathiahexacyclo[10.10.0.02,10.04,9.013,21.015,20]docosa-1(12),2(10),4,6,8,13(21),15,17,19-nonaene](/img/structure/B13904404.png)

![[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate](/img/structure/B13904413.png)


